7-Chloro-5-methyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

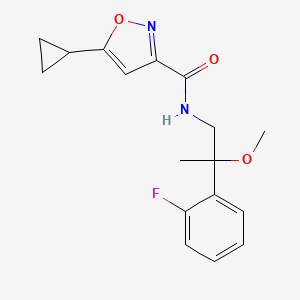

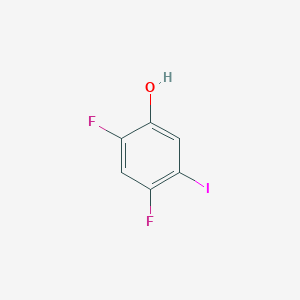

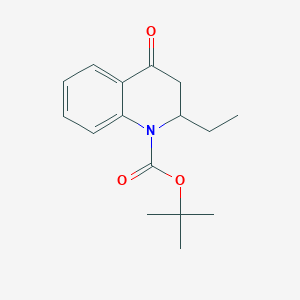

“7-Chloro-5-methyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1H-indole-2,3-dione core with a chlorine atom at the 7th position and a methyl group at the 5th position . The InChI code for this compound is 1S/C9H6ClNO2/c1-11-7-5 (8 (12)9 (11)13)3-2-4-6 (7)10/h2-4H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 195.6 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Applications De Recherche Scientifique

Synthetic Versatility and Biological Activity

7-Chloro-5-methyl-1H-indole-2,3-dione, known for its synthetic versatility, is a valuable substrate in organic chemistry. It has been utilized in the synthesis of a diverse range of heterocyclic compounds, such as indoles and quinolines. These compounds are not only significant in drug synthesis but have also been found in mammalian tissues, indicating their potential role as modulators of biochemical processes. The advances in using isatins, the broader family to which this compound belongs, underscore its importance in organic synthesis and its biological and pharmacological properties (Garden & Pinto, 2001).

Heterocyclic Compound Synthesis

The chemical has been a cornerstone in the development of novel spiro and spiroindoline derivatives, showcasing its role in creating complex molecular structures. These compounds are synthesized through reactions involving malonic acid, thionyl chloride, and various arenes, leading to substituted acetophenones and complex spiro compounds. Such derivatives have vast applications, ranging from material science to pharmacology, highlighting the compound's versatility in creating biologically active molecules (Al-Thebeiti, 1994; Al-Thebeiti & El-zohry, 1995).

Drug Synthesis and Material Science

This compound serves as a starting material for synthesizing various heterocyclic systems and drugs. Its derivatives have been explored for their potential in creating new materials and medicinal compounds. For example, benzo[f]indole-4,9-dione derivatives prepared from this compound have shown promising results in drug synthesis and material science applications. These developments emphasize the compound's role in facilitating the creation of new therapeutic agents and materials with unique properties (Nadji-Boukrouche et al., 2015).

Exploration of New Heterocyclic Systems

Research has also focused on synthesizing new heterocyclic systems derived from this compound. These efforts have led to the development of compounds with potential applications in drug discovery and the study of organic chemistry. The synthesis of various derivatives demonstrates the compound's utility in expanding the family of heterocyclic compounds, contributing to the advancement of chemical sciences and pharmacology (Tribak et al., 2017).

Propriétés

IUPAC Name |

7-chloro-5-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADICIMUACYTZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)

![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)